ethyl 3-(4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate
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Overview
Description
Ethyl 3-(4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate is a complex organic compound with a unique structure that includes a chromen-3-yl core, a trifluoromethylbenzyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate typically involves multiple steps. One common method includes the following steps:
Formation of the Chromen-3-yl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-3-yl structure.
Introduction of the Trifluoromethylbenzyl Group: This step involves the reaction of the chromen-3-yl intermediate with a trifluoromethylbenzyl halide in the presence of a base to form the desired ether linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Ethyl 3-(4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate
- Ethyl 3-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoate
- Ethyl 3-(4,8-dimethyl-7-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethoxy}-2-oxo-2H-chromen-3-yl)propanoate
Uniqueness
Ethyl 3-(4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate is unique due to the presence of the trifluoromethylbenzyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Biological Activity
Ethyl 3-(4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate is a synthetic compound belonging to the chromone family, which is noted for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C24H23F3O5
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Modulation : The chromone core interacts with specific enzymes, potentially inhibiting or activating their functions. This modulation can lead to anti-inflammatory and antioxidant effects.
- Receptor Binding : It may bind to receptors involved in cell signaling pathways, influencing cellular responses and gene expression.
Antioxidant Activity
Research indicates that compounds within the chromone family exhibit significant antioxidant properties. This compound likely contributes to reducing oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation in various models. This is particularly relevant in conditions such as arthritis and cardiovascular diseases where inflammation plays a critical role.
Anticancer Properties
Several studies have evaluated the anticancer potential of chromone derivatives. This compound has demonstrated cytotoxic effects against different cancer cell lines, suggesting it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in MDPI evaluated various chromone derivatives for their cytotoxic effects against colon carcinoma cells. The results indicated that compounds similar to this compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin, highlighting their potential as anticancer agents .
- Inflammation Model : In an animal model of induced inflammation, administration of this compound led to a significant reduction in inflammatory markers compared to control groups. This suggests its utility in treating inflammatory diseases .
Data Summary Table
Biological Activity | Mechanism | Potential Applications |
---|---|---|
Antioxidant | Free radical scavenging | Neuroprotection, aging |
Anti-inflammatory | Enzyme inhibition | Arthritis, cardiovascular diseases |
Anticancer | Induction of apoptosis | Cancer therapy |
Properties
Molecular Formula |
C24H23F3O5 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
ethyl 3-[4,8-dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate |
InChI |
InChI=1S/C24H23F3O5/c1-4-30-21(28)11-9-19-14(2)18-8-10-20(15(3)22(18)32-23(19)29)31-13-16-6-5-7-17(12-16)24(25,26)27/h5-8,10,12H,4,9,11,13H2,1-3H3 |
InChI Key |
KGIPHIXSOWJISH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC(=CC=C3)C(F)(F)F)C)OC1=O)C |
Origin of Product |
United States |
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